molecular formula C8H8ClFO2S B2676942 2,3-Dimethyl-4-fluorobenzenesulfonyl chloride CAS No. 1806322-25-7

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride

Cat. No.: B2676942
CAS No.: 1806322-25-7
M. Wt: 222.66
InChI Key: ZOXZWLCAAPJTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring that is substituted with two methyl groups and one fluorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-fluorobenzenesulfonyl chloride typically involves the chlorination of 2,3-dimethyl-4-fluorobenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-donating methyl groups and an electron-withdrawing fluorine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) are used under controlled conditions to introduce various substituents onto the benzene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 3,4-Difluorobenzenesulfonyl chloride

Uniqueness

2,3-Dimethyl-4-fluorobenzenesulfonyl chloride is unique due to the presence of both methyl and fluorine substituents on the benzene ring. The methyl groups increase the electron density on the ring, while the fluorine atom exerts a strong electron-withdrawing effect. This combination of substituents influences the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-fluoro-2,3-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-5-6(2)8(13(9,11)12)4-3-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXZWLCAAPJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.